Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
CAS No.: 1616340-68-1
Cat. No.: VC3217572
Molecular Formula: C20H22F2N2O7
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1616340-68-1 |
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Molecular Formula | C20H22F2N2O7 |
Molecular Weight | 440.4 g/mol |
IUPAC Name | methyl 5-[(2,4-difluorophenyl)methylcarbamoyl]-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxopyridine-2-carboxylate |
Standard InChI | InChI=1S/C20H22F2N2O7/c1-28-15(29-2)10-24-9-13(17(25)18(30-3)16(24)20(27)31-4)19(26)23-8-11-5-6-12(21)7-14(11)22/h5-7,9,15H,8,10H2,1-4H3,(H,23,26) |
Standard InChI Key | XPBVFWUQOQKKLA-UHFFFAOYSA-N |
SMILES | COC1=C(N(C=C(C1=O)C(=O)NCC2=C(C=C(C=C2)F)F)CC(OC)OC)C(=O)OC |
Canonical SMILES | COC1=C(N(C=C(C1=O)C(=O)NCC2=C(C=C(C=C2)F)F)CC(OC)OC)C(=O)OC |
Introduction
Chemical Properties and Structural Characteristics
Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate represents a complex heterocyclic compound with multiple functional groups. Its structural composition includes a pyridine core with several substituents, including a difluorobenzyl group, carbamoyl linkage, and multiple methoxy groups that contribute to its specialized chemical properties.
The compound is formally identified by its Chemical Abstracts Service (CAS) registry number 1616340-68-1, allowing for unambiguous identification in chemical databases and literature . The molecular formula of this compound is C20H22F2N2O7, corresponding to a precise molecular weight of 440.39 g/mol . This relatively high molecular weight reflects the structural complexity of the molecule with its multiple functional groups.
Structural Components and Functional Groups
The structure of Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate can be broken down into several key components:
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A 1,4-dihydropyridine core structure that serves as the central scaffold
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A 2,4-difluorobenzyl group attached via a carbamoyl linkage at position 5
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A 2,2-dimethoxyethyl substituent at position 1
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A methoxy group at position 3
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A carbonyl group at position 4, creating the 4-oxo feature
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A methyl carboxylate group at position 2
The presence of these multiple functional groups contributes to the compound's specific chemical behavior and reactivity patterns, making it suitable for its role as a pharmaceutical intermediate.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
Property | Value |
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CAS Number | 1616340-68-1 |
Molecular Formula | C20H22F2N2O7 |
Molecular Weight | 440.39 g/mol |
Physical Appearance | Not specified in available data |
MDL Number | MFCD28978326 |
Commercial Availability | Available in research quantities (10mg: $560, 1g pricing available) |
The compound features multiple points of reactivity due to its various functional groups, particularly the carboxylate ester and carbamoyl linkages, which make it valuable for chemical modifications in synthetic pathways.
Pharmaceutical Applications and Biological Significance
Role in Antiretroviral Drug Synthesis
The primary significance of Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate lies in its application as an intermediate in the synthesis of Cabotegravir-d3, which is the deuterium-labeled form of Cabotegravir . This labeling is essential for analytical chemistry applications, particularly in pharmacokinetic studies and drug development research.
Cabotegravir itself is a long-acting HIV-1 integrase strand transfer inhibitor that has shown promising results in the treatment of HIV infection. It works by preventing the integration of viral DNA into the host cell genome, thereby inhibiting viral replication. The compound's role in producing this important antiretroviral medication underscores its pharmaceutical significance .
Structure-Activity Relationships
Research on similar compounds provides insights into how structural modifications can affect biological activity. For example, studies on related pyridine derivatives have shown that the positioning and nature of substituents on the benzyl ring can significantly influence selectivity and potency against various targets.
Adding fluorine atoms to specific positions, as seen in the 2,4-difluorobenzyl group in our target compound, has been shown to affect the pharmacological properties of related molecules. In some cases, fluorination at specific positions can enhance metabolic stability, binding affinity, or selectivity for target proteins .
Table 2: Comparison of Our Target Compound with Structurally Similar Derivatives
Property | Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate | Methyl 3-(benzyloxy)-5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate |
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CAS Number | 1616340-68-1 | 1229006-21-6 |
Molecular Formula | C20H22F2N2O7 | C26H26F2N2O7 |
Molecular Weight | 440.39 g/mol | 516.5 g/mol |
Position-3 Substituent | Methoxy group | Benzyloxy group |
Primary Application | Intermediate in Cabotegravir-d3 synthesis | Not specified in available data |
Structure-Based Design Considerations
The design of compounds like Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is often guided by structure-based approaches that consider how specific structural features influence biological activity and chemical properties.
Role of Methoxy Groups
The presence of multiple methoxy groups in our target compound, including the 3-methoxy group on the pyridine ring and the dimethoxy groups in the 2,2-dimethoxyethyl substituent, likely influences both its chemical reactivity and potential biological interactions.
Research on related compounds has demonstrated that methoxy substitution can significantly impact biological activity. For instance, studies on similar compounds have shown that 2,6-dimethoxy substitution patterns can enhance selectivity for certain targets. In one case, a dimethoxy analog (referred to as 12n in the literature) retained excellent potency against a specific kinase while showing significantly reduced activity against other related kinases, thereby improving selectivity .
Comparative Analysis with Related Compounds
Understanding the relationship between our target compound and structurally similar derivatives provides valuable insights into structure-activity relationships and potential applications.
Structural Variations and Their Impact
The structural similarities and differences between Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate and its benzyloxy analog highlight how subtle changes can potentially affect properties and functions.
The primary difference between these two compounds is at position 3 of the pyridine ring:
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Our target compound has a methoxy group (-OCH3)
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The related compound has a benzyloxy group (-OCH2C6H5)
This modification increases the molecular weight and likely affects properties such as lipophilicity, receptor binding, and metabolic stability. The additional benzyl group in the benzyloxy analog introduces more steric bulk and potential for additional hydrophobic interactions with biological targets.
Insights from Research on Similar Compounds
Research on related compounds with varying substitution patterns offers valuable perspectives. Studies have shown that the position and nature of substituents on benzyl amide groups can significantly influence biological activity and selectivity profiles.
For example, research has demonstrated that:
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Single fluorine substitution at the meta position of benzyl groups (similar to compound 12c in the literature) can result in broader activity against multiple targets
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2,6-disubstitution patterns (as opposed to 3,5-substitution) appear to be critical for potency and selectivity in some cases
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Adding polar groups to specific positions can enhance selectivity for particular targets
These findings suggest that the specific 2,4-difluoro substitution pattern in our target compound might confer unique properties that make it particularly suitable for its role in the Cabotegravir synthesis pathway.
Current Research and Future Perspectives
Applications in Drug Development
The role of Methyl-5-(2,4-difluorobenzylcarbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate as an intermediate in Cabotegravir-d3 synthesis highlights its importance in antiretroviral drug development. Cabotegravir has emerged as a promising long-acting antiretroviral agent, offering potential advantages over daily oral medications for HIV treatment and prevention.
The development of deuterium-labeled versions of drugs (such as Cabotegravir-d3) is essential for analytical chemistry applications, including:
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Pharmacokinetic studies to track drug metabolism and distribution
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Mass spectrometry analysis for drug quantification in biological samples
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Investigation of metabolic pathways and drug-drug interactions
As research on long-acting antiretrovirals continues to advance, compounds like our target molecule will likely remain important in pharmaceutical research and development.
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